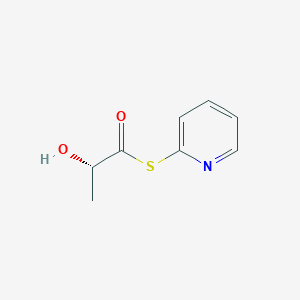
S-pyridin-2-yl (2S)-2-hydroxypropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-pyridin-2-yl (2S)-2-hydroxypropanethioate: is an organic compound that features a pyridine ring attached to a thioester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl (2S)-2-hydroxypropanethioate typically involves the reaction of pyridine-2-thiol with (2S)-2-hydroxypropanoic acid under mild conditions. The reaction is often catalyzed by a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: S-pyridin-2-yl (2S)-2-hydroxypropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The thioester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: S-pyridin-2-yl (2S)-2-hydroxypropanethioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of thioesters in biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism by which S-pyridin-2-yl (2S)-2-hydroxypropanethioate exerts its effects involves the interaction of its thioester group with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .
Comparison with Similar Compounds
- S-(pyridin-2-yl) 4-nitrobenzoate
- S-(pyridin-2-yl) 4-methylbenzoate
- S-(pyridin-2-yl) 4-methoxybenzoate
Uniqueness: S-pyridin-2-yl (2S)-2-hydroxypropanethioate is unique due to the presence of both a thioester group and a hydroxyl group in its structure. This combination allows for a diverse range of chemical reactions and applications. The compound’s stereochemistry (2S) also adds to its uniqueness, as it can exhibit different reactivity and interactions compared to its (2R) counterpart .
Properties
CAS No. |
597542-44-4 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
S-pyridin-2-yl (2S)-2-hydroxypropanethioate |
InChI |
InChI=1S/C8H9NO2S/c1-6(10)8(11)12-7-4-2-3-5-9-7/h2-6,10H,1H3/t6-/m0/s1 |
InChI Key |
XQFYWVDBCLVCLO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)SC1=CC=CC=N1)O |
Canonical SMILES |
CC(C(=O)SC1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)

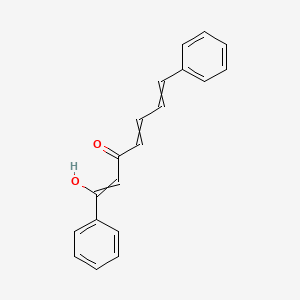
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
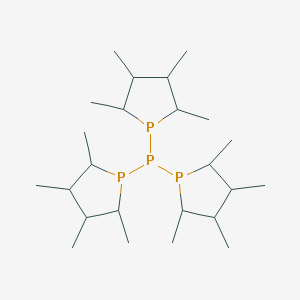
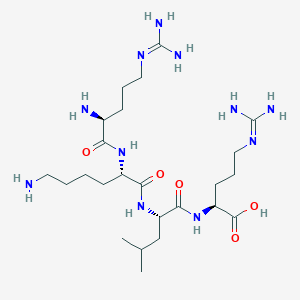
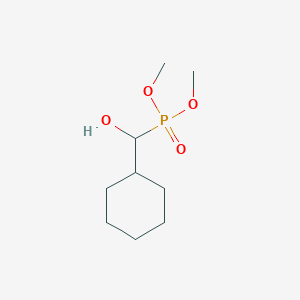
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
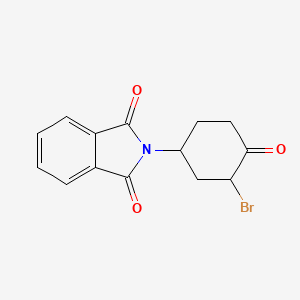



![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
